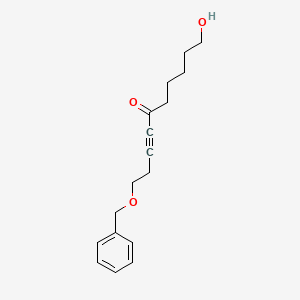![molecular formula C8H20ClNOSi B12577508 N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine CAS No. 190372-52-2](/img/structure/B12577508.png)
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine is a chemical compound with the molecular formula C8H20ClNOSi. It is a silanamine derivative, characterized by the presence of a silicon atom bonded to an amine group, a chlorine atom, and an alkoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine typically involves the reaction of tert-butylamine with chloromethylsilane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and providing a medium for the reaction to occur.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different silanamine derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions to prevent over-reduction.
Major Products Formed
Substitution Reactions: Formation of various silanamine derivatives with different substituents.
Oxidation Reactions: Formation of silanol derivatives.
Reduction Reactions: Formation of silane derivatives with different functional groups.
Applications De Recherche Scientifique
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silanamine derivatives and other silicon-containing compounds.
Biology: Investigated for its potential use in the modification of biomolecules and as a building block for the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with different functional groups, allowing for the formation of diverse derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanamine: Characterized by the presence of a tert-butyl group, a chlorine atom, and an alkoxy group.
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silanol: Similar structure but with a hydroxyl group instead of an amine group.
N-tert-Butyl-1-chloro-1-methyl-1-[(propan-2-yl)oxy]silane: Similar structure but without the amine group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, while the chlorine atom and alkoxy group offer sites for further chemical modification.
This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Numéro CAS |
190372-52-2 |
|---|---|
Formule moléculaire |
C8H20ClNOSi |
Poids moléculaire |
209.79 g/mol |
Nom IUPAC |
N-(chloro-methyl-propan-2-yloxysilyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H20ClNOSi/c1-7(2)11-12(6,9)10-8(3,4)5/h7,10H,1-6H3 |
Clé InChI |
WVINCTJPQRDQFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O[Si](C)(NC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


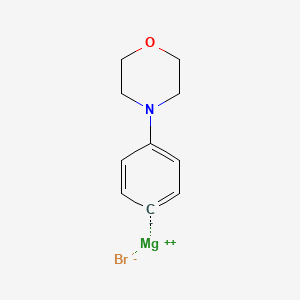
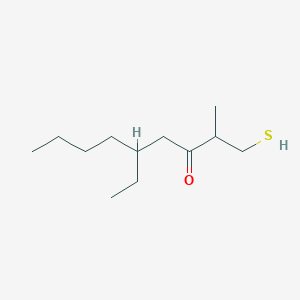
![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
![Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-](/img/structure/B12577455.png)
![(1E,1'E)-1,1'-[Methylenedi(4,1-phenylene)]bis[3-(4-methoxyphenyl)triaz-1-ene]](/img/structure/B12577463.png)
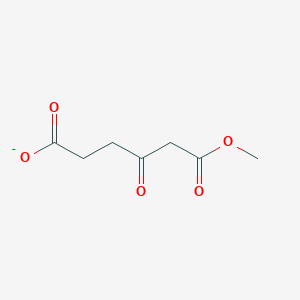
![1,3-Dioxolo[4,5-g]quinoline-7-carboxylicacid,6,8-dimethyl-(9CI)](/img/structure/B12577469.png)
![1-Oxa-7-azaspiro[4.4]nonane-8-carboxamide, 6-oxo-7-(phenylmethyl)-, (5R,8R)-rel-](/img/structure/B12577475.png)
![(2R)-2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B12577477.png)
![N-[(1R,7R)-Bicyclo[5.2.0]nonan-8-ylidene]hydroxylamine](/img/structure/B12577483.png)
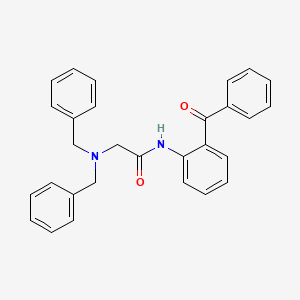
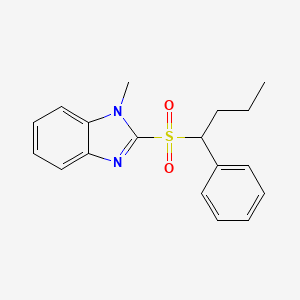
![5-Chloro-2-hydroxy-N-[5-(4-morpholinyl)-2-nitrophenyl]benzamide](/img/structure/B12577512.png)
